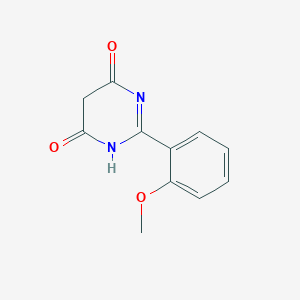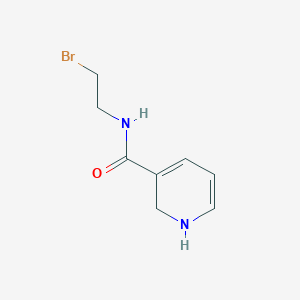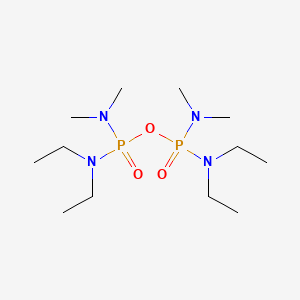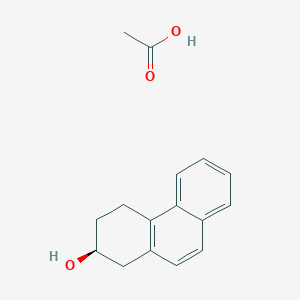
acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol is a compound that combines the properties of acetic acid and a tetrahydrophenanthrenol derivative. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. The tetrahydrophenanthrenol derivative is a complex organic compound that contains a phenanthrene ring system, which is a polycyclic aromatic hydrocarbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol involves several steps. One common method is the catalytic hydrogenation of phenanthrene to produce tetrahydrophenanthrene, followed by the hydroxylation of the tetrahydrophenanthrene to introduce the hydroxyl group at the 2-position. The final step involves the esterification of the hydroxyl group with acetic acid to form the desired compound.
Industrial Production Methods
Industrial production of acetic acid typically involves the carbonylation of methanol using the Monsanto process or the Cativa process. These processes use a rhodium or iridium catalyst, respectively, to convert methanol and carbon monoxide into acetic acid. The tetrahydrophenanthrenol derivative can be produced through catalytic hydrogenation and hydroxylation reactions, as mentioned earlier.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the phenanthrene ring further.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenanthrene ring system can interact with hydrophobic regions of proteins and membranes, influencing their activity. The acetic acid moiety can participate in acid-base reactions, altering the pH and ionic environment.
Comparación Con Compuestos Similares
Similar compounds to acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol include other hydroxylated phenanthrene derivatives and acetic acid esters. Compared to these compounds, this compound is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
- 1,2,3,4-tetrahydrophenanthren-2-ol
- Acetic acid;1,2,3,4-tetrahydrophenanthren-2-yl ester
- Phenanthrene-2-ol
- Acetic acid;phenanthren-2-yl ester
Propiedades
Número CAS |
64036-30-2 |
|---|---|
Fórmula molecular |
C16H18O3 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol |
InChI |
InChI=1S/C14H14O.C2H4O2/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14;1-2(3)4/h1-6,12,15H,7-9H2;1H3,(H,3,4)/t12-;/m0./s1 |
Clave InChI |
IMYGPODTWWECTL-YDALLXLXSA-N |
SMILES isomérico |
CC(=O)O.C1CC2=C(C[C@H]1O)C=CC3=CC=CC=C23 |
SMILES canónico |
CC(=O)O.C1CC2=C(CC1O)C=CC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


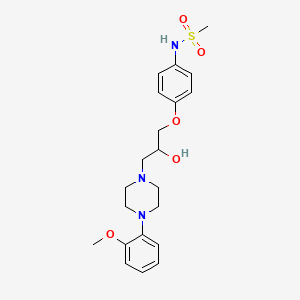
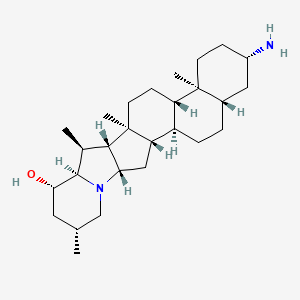
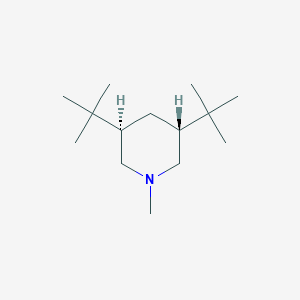

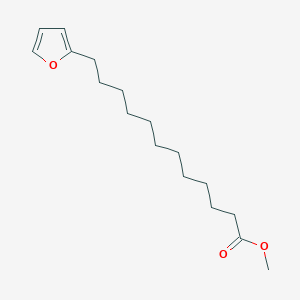



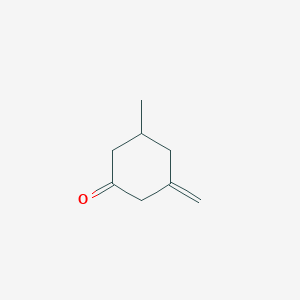

![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)
